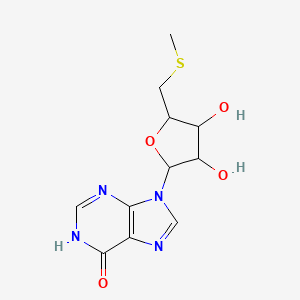

5'-Methylthioinosine

Description

Occurrence and Context in Cellular Metabolism

5'-Methylthioinosine is primarily formed from its precursor, 5'-methylthioadenosine (MTA), a byproduct of polyamine biosynthesis. nih.gov The generation of MTA is a crucial step in the synthesis of spermidine (B129725) and spermine (B22157). nih.gov In many organisms, MTA is then further metabolized to salvage its adenine (B156593) and ribose components.

A notable instance of MTI's role is in the purine (B94841) salvage pathway of the malaria parasite, Plasmodium falciparum. This protozoan is incapable of synthesizing purines de novo and therefore relies on salvaging them from its host. plos.org In P. falciparum, MTA is converted to MTI by the enzyme adenosine (B11128) deaminase (ADA). plos.org Subsequently, purine nucleoside phosphorylase (PNP) acts on MTI to produce hypoxanthine (B114508), which is a central precursor for the synthesis of inosine (B1671953) monophosphate (IMP) and, consequently, other purine nucleotides. plos.orgresearchgate.net This pathway is distinct from the one in humans, where MTA is primarily cleaved by methylthioadenosine phosphorylase (MTAP) directly into adenine and 5-methylthioribose-1-phosphate, without the formation of MTI. plos.orgnih.gov

The metabolism of MTI is not limited to protozoa. Certain bacteria, such as Pseudomonas aeruginosa, also utilize a pathway involving the deamination of MTA to MTI, which is then acted upon by a 5'-methylthioinosine phosphorylase. pnas.org In some mammalian cells, MTI can serve as a source for the synthesis of methionine. nih.govnih.gov For example, in cultured human leukemic cells, MTI can be converted to 5-methylthioribose-1-phosphate by purine nucleoside phosphorylase, which then enters the methionine salvage pathway. nih.gov This highlights the diverse metabolic contexts in which MTI participates.

Recent research has also identified MTI as a pathogen-derived agonist for Toll-like receptor 8 (TLR8), an innate immune receptor. nih.gov This suggests a role for MTI in the host-pathogen interactions during infections like malaria. nih.govresearchgate.net

Historical Perspectives on Discovery and Early Metabolic Insights

The discovery and early understanding of 5'-Methylthioinosine are intrinsically linked to the broader investigation of the metabolism of its precursor, 5'-methylthioadenosine (MTA), and the enzymes involved in the polyamine and purine salvage pathways. While a singular "discovery" paper for MTI is not prominent in historical records, its identification emerged from studies dissecting the metabolic fate of MTA in various biological systems.

Early research in the mid-20th century began to unravel the pathways of polyamine synthesis and the consequent production of MTA. The subsequent question of how cells recycle the components of MTA led to the characterization of enzymes like MTA phosphorylase.

By the early 1980s, the metabolic significance of MTI was becoming clearer. A study published in 1983 demonstrated that MTI, alongside MTA, could serve as a source of methionine for cultured human and murine lymphoblasts, indicating that the pathways for its metabolism were present in mammalian cells. nih.gov This research also noted that MTI was less toxic to these cells than MTA at higher concentrations. nih.gov Another study from the same year detailed the conversion of MTI to the methionine precursor, 5-methylthioribose-1-phosphate, in human leukemic cell lines, further solidifying its role in the methionine salvage pathway. nih.gov

The distinct role of MTI in the purine salvage pathway of Plasmodium became a significant area of research as scientists sought to exploit metabolic differences between the parasite and its human host for therapeutic purposes. The elucidation of the two-step conversion of MTA to hypoxanthine via MTI in P. falciparum provided a specific target for antimalarial drug design. plos.orgresearchgate.net This led to detailed structural and kinetic studies of the Plasmodium enzymes adenosine deaminase and purine nucleoside phosphorylase and their unique ability to process methylthiopurines. plos.orgnih.gov

The following table provides a summary of key research findings related to the metabolism of 5'-Methylthioinosine:

| Organism/Cell Type | Metabolic Pathway | Key Enzyme(s) | End Product(s) of MTI Metabolism | Reference(s) |

| Plasmodium falciparum | Purine Salvage | Purine Nucleoside Phosphorylase (PNP) | Hypoxanthine, 5-methylthioribose-1-phosphate | plos.org, researchgate.net |

| Human Leukemic Cells (HL-60, CCRF-CEM) | Methionine Salvage | Purine Nucleoside Phosphorylase (PNP) | 5-methylthioribose-1-phosphate (methionine precursor) | nih.gov |

| Pseudomonas aeruginosa | Methionine Salvage | 5'-methylthioinosine phosphorylase | Hypoxanthine, 5-methylthioribose-1-phosphate | pnas.org |

| Human and Murine Lymphoblasts | Methionine Salvage | Not specified | Methionine | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

9-[3,4-dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4S/c1-20-2-5-7(16)8(17)11(19-5)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYLOXCSJFJFKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Fates of 5 Methylthioinosine

Formation from 5'-Methylthioadenosine (MTA)

5'-Methylthioinosine is not synthesized de novo but is derived from its precursor, 5'-Methylthioadenosine (MTA). This conversion is a critical step in specific metabolic contexts, particularly in certain microorganisms.

Role of 5'-Methylthioadenosine Deaminase

The direct enzymatic conversion of MTA to MTI is catalyzed by an adenosine (B11128) deaminase. This process, a deamination reaction, removes the amino group from the adenine (B156593) base of MTA, replacing it with a hydroxyl group to form hypoxanthine (B114508), the base present in inosine (B1671953).

In the malaria parasite Plasmodium falciparum, adenosine deaminase (ADA) exhibits broad substrate specificity, acting on MTA to generate MTI. iaea.orgnih.gov This reaction is a key feature of a novel purine (B94841) recycling pathway in these organisms. Similarly, in some bacteria like Pseudomonas aeruginosa and the archaeon Methanocaldococcus jannaschii, MTA undergoes deamination to MTI before further metabolism. pnas.org This contrasts with the primary pathway in humans, where MTA is typically cleaved directly by MTA phosphorylase (MTAP) into adenine and 5-methylthioribose-1-phosphate (MTR-1-P), and MTI is not a standard intermediate. nih.govresearchgate.net

Link to S-Adenosylmethionine (SAM) Cycle and Polyamine Synthesis

The generation of MTA, the direct precursor to MTI, is intrinsically linked to the S-Adenosylmethionine (SAM) cycle and the biosynthesis of polyamines. SAM is a universal methyl donor in numerous cellular reactions and is synthesized from methionine and ATP. nih.govresearchgate.net

In the synthesis of polyamines, such as spermidine (B129725) and spermine (B22157), decarboxylated SAM donates its aminopropyl group. nih.govreactome.org This transfer results in the formation of MTA as a significant byproduct. pnas.orgnih.gov The accumulation of MTA can be inhibitory to the enzymes involved in polyamine synthesis, necessitating its efficient removal. pnas.org The conversion of this MTA to MTI in certain organisms, therefore, directly connects the catabolism of a byproduct from the SAM-dependent polyamine pathway to the purine and methionine salvage systems. iaea.orgnih.gov

Integration into the Methionine Salvage Pathway

Once formed, MTI can be channeled into the methionine salvage pathway, a critical metabolic route for recycling the sulfur and portions of the ribose moiety from MTA to regenerate the essential amino acid methionine.

Conversion to Methionine in Eukaryotic Systems

In certain eukaryotic cells, MTI serves as a viable precursor for methionine synthesis. Studies on cultured human leukemic cell lines have demonstrated that cells can convert MTI to methionine. nih.govresearchgate.net This conversion is dependent on the action of purine nucleoside phosphorylase (PNP), which cleaves MTI into hypoxanthine and 5-methylthioribose-1-phosphate (MTR-1-P). nih.gov MTR-1-P is the common intermediate that enters the multi-step methionine salvage pathway, which ultimately yields 4-methylthio-2-oxobutyrate (KMTB). KMTB is then transaminated to form methionine. nih.gov

In the yeast Saccharomyces cerevisiae, MTI has been identified as a deaminated catabolite of MTA. nih.gov The primary pathway in yeast involves the direct phosphorylytic cleavage of MTA to adenine and MTR-1-P, which is then recycled to methionine. nih.gov The formation of MTI represents a secondary or alternative route in these organisms.

Table 1: Key Enzymes in Eukaryotic MTI Metabolism

| Enzyme | Function | Pathway |

|---|---|---|

| Adenosine Deaminase (in specific organisms) | Converts MTA to MTI | MTI Formation |

| Purine Nucleoside Phosphorylase (PNP) | Converts MTI to Hypoxanthine and MTR-1-P | Methionine & Purine Salvage |

| MTA Phosphorylase (MTAP) | Converts MTA to Adenine and MTR-1-P | Methionine Salvage (Primary Human Pathway) |

Downstream Products in Prokaryotic Pathways

In prokaryotes such as Pseudomonas aeruginosa, the metabolism of MTI is a defined step in methionine salvage. Following its formation from MTA, 5'-methylthioinosine phosphorylase catalyzes the phosphorolysis of MTI, producing hypoxanthine and 5-(methylthio)ribose-1-phosphate (MTR-1-P). pnas.org MTR-1-P then enters the subsequent steps of the methionine salvage pathway.

However, diverse anaerobic prokaryotic pathways exist. Some anaerobic bacteria possess a distinct methionine salvage pathway that does not necessarily proceed through MTI. In these organisms, MTA is metabolized through a series of reactions involving MTA phosphorylase and other enzymes to form intermediates like 2-(methylthio)acetaldehyde and 2-(methylthio)ethanol, which can ultimately lead to the formation of ethylene (B1197577) gas. pnas.org

Purine Salvage Pathways Involving 5'-Methylthioinosine

The metabolism of MTI is not only a route for methionine recovery but also a significant pathway for salvaging purines, especially in organisms that cannot synthesize them de novo, such as the malaria parasite Plasmodium falciparum. iaea.orgnih.gov

In P. falciparum, the purine salvage pathway is streamlined and capable of utilizing methylthiopurines. nih.gov After MTA is converted to MTI by adenosine deaminase, P. falciparum purine nucleoside phosphorylase (PfPNP) acts on MTI. nih.govresearchgate.net This enzymatic step is a point of convergence for purine salvage, as PfPNP cleaves both inosine and MTI to yield the purine base hypoxanthine. iaea.orgplos.org

Hypoxanthine is a crucial precursor for the parasite, which then utilizes it to synthesize inosine monophosphate (IMP), adenosine monophosphate (AMP), and guanosine (B1672433) monophosphate (GMP), fulfilling its requirements for nucleic acid synthesis. nih.govnih.gov The ability of the parasite's enzymes to process 5'-methylthio-substituted nucleosides like MTI is a unique metabolic feature that distinguishes it from its human host. nih.govresearchgate.net

Table 2: Comparison of MTA/MTI Metabolism in P. falciparum and Humans

| Step | P. falciparum | Humans |

|---|---|---|

| Initial MTA Metabolism | MTA is converted to MTI by Adenosine Deaminase (ADA). | MTA is primarily cleaved by MTA Phosphorylase (MTAP) to Adenine and MTR-1-P. |

| MTI Metabolism | MTI is cleaved by Purine Nucleoside Phosphorylase (PNP) to Hypoxanthine and MTR-1-P. | MTI is not a standard intermediate. Human PNP does not efficiently process MTI. nih.gov |

| Primary Purine Product | Hypoxanthine | Adenine |

| Significance | A crucial pathway for salvaging purines from the byproduct of polyamine synthesis. iaea.orgnih.gov | Primarily a pathway for salvaging adenine and recycling methionine. researchgate.net |

Conversion to Hypoxanthine

The conversion of 5'-Methylthioinosine (MTI) to hypoxanthine is a critical step in the purine salvage pathways of various organisms. This metabolic process allows for the recovery of the purine base, hypoxanthine, which can then be re-utilized for the synthesis of nucleotides. The reaction involves the phosphorolytic cleavage of the glycosidic bond in MTI, yielding hypoxanthine and S-methyl-5-thio-α-D-ribose 1-phosphate.

The enzymes responsible for this conversion belong to the purine nucleoside phosphorylase (PNP) family or are specific methylthioinosine phosphorylases. wikipedia.orgnih.gov The general chemical reaction is as follows:

S-methyl-5'-thioinosine + phosphate (B84403) ⇌ hypoxanthine + S-methyl-5-thio-alpha-D-ribose 1-phosphate wikipedia.org

In the malaria parasite Plasmodium falciparum, this conversion is a key component of its streamlined purine salvage system. plos.org The parasite first deaminates 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis, into MTI using the enzyme adenosine deaminase (ADA). plos.orgnih.gov Subsequently, the P. falciparum purine nucleoside phosphorylase (PfPNP) catalyzes the phosphorolysis of MTI to generate hypoxanthine. nih.govresearchgate.net This hypoxanthine is the primary purine precursor utilized by Plasmodium for synthesizing nucleotides like inosine monophosphate (IMP) and guanosine monophosphate (GMP). plos.org The formation of uric acid from hypoxanthine via xanthine (B1682287) oxidase is a method used in kinetic assays to measure the rate of this reaction. nih.gov

In certain bacteria, such as Pseudomonas aeruginosa, the catabolism of MTA also proceeds through MTI. wikipedia.org This process involves two distinct enzymes: S-methyl-5'-thioadenosine deaminase, which converts MTA to MTI, and S-methyl-5'-thioinosine phosphorylase, which then specifically cleaves MTI to form hypoxanthine. wikipedia.orgpnas.org

Species-Specific Variations in Purine Metabolism

The metabolic pathways involving 5'-Methylthioinosine exhibit significant variations across different species, reflecting distinct evolutionary strategies for purine and sulfur recycling. nih.gov

Humans: In humans, MTI is not a standard intermediate in the primary purine salvage pathway. nih.gov Humans predominantly metabolize 5'-methylthioadenosine (MTA) directly using the enzyme methylthioadenosine phosphorylase (MTAP), which cleaves MTA into adenine and 5-methylthioribose-1-phosphate. nih.gov The human purine nucleoside phosphorylase (PNP) is not adapted to catalyze the phosphorolysis of MTI efficiently. nih.gov However, some human cancer cell lines, such as the CCRF-CEM T-cell leukemia line which lacks MTAP, have demonstrated the ability to convert MTI to methionine, a process that relies on the activity of PNP. nih.govresearchgate.net

Plasmodium Species: In stark contrast to humans, protozoan parasites like Plasmodium falciparum lack the MTAP enzyme. nih.gov They are therefore reliant on a two-step pathway where MTA is first converted to MTI, which is then broken down to hypoxanthine by PfPNP. plos.orgnih.gov This makes MTI an essential, parasite-specific metabolite, and the enzymes involved, particularly PfPNP with its dual specificity for inosine and MTI, are targets for anti-malarial drug development. nih.govnih.govnih.gov

Toxoplasma gondii: This apicomplexan parasite, though related to Plasmodium, presents another variation. T. gondii is capable of salvaging polyamines directly from its host cells and consequently does not need to metabolize MTA. nih.gov As a result, its purine nucleoside phosphorylase (TgPNP) does not catalyze the conversion of MTI to hypoxanthine. nih.govresearchgate.net

Bacteria and Yeast: Various bacteria have evolved distinct pathways. Pseudomonas aeruginosa and other bacteria utilize a specific S-methyl-5'-thioinosine phosphorylase for MTI catabolism. wikipedia.orgpnas.org In the yeast Saccharomyces cerevisiae, MTI has been identified as a deaminated catabolite of MTA. nih.gov

The following table provides a summary of these species-specific differences in MTI metabolism.

| Species | Key Enzyme(s) for MTA/MTI Metabolism | Is MTI a Major Intermediate? | References |

| Humans | Methylthioadenosine Phosphorylase (MTAP) | No (except in some MTAP-deficient cells) | nih.govnih.gov |

| Plasmodium falciparum | Adenosine Deaminase (ADA), Purine Nucleoside Phosphorylase (PfPNP) | Yes | plos.orgnih.gov |

| Toxoplasma gondii | N/A (does not metabolize MTA) | No | nih.govresearchgate.net |

| Pseudomonas aeruginosa | S-methyl-5'-thioadenosine deaminase, S-methyl-5'-thioinosine phosphorylase | Yes | wikipedia.orgpnas.org |

| Saccharomyces cerevisiae | MTA Phosphorylase, Deaminase activity | Minor catabolite | nih.gov |

Enzymology and Structural Biology of 5 Methylthioinosine Interacting Enzymes

Enzymes Catalyzing 5'-Methylthioinosine Conversion

The conversion of 5'-Methylthioinosine is primarily catalyzed by a class of enzymes known as nucleoside phosphorylases. These enzymes play a crucial role in the salvage of purines, a process essential for the survival of organisms that cannot synthesize purines de novo.

Purine (B94841) Nucleoside Phosphorylase (PNP) Specificity and Catalysis

Purine Nucleoside Phosphorylase (PNP) is an enzyme that catalyzes the phosphorolytic cleavage of the glycosidic bond of purine nucleosides, yielding the corresponding purine base and ribose-1-phosphate. wikipedia.org While PNPs are widespread, their substrate specificity can vary significantly between species, particularly concerning 5'-methylthiopurines.

The malaria parasite Plasmodium falciparum is incapable of synthesizing purines on its own and thus relies heavily on a purine salvage pathway. plos.orgnih.govresearchgate.netnih.gov Within this pathway, PfPNP exhibits a unique dual specificity, efficiently catalyzing the phosphorolysis of both inosine (B1671953) and 5'-Methylthioinosine (MTI). plos.orgnih.govresearchgate.netnih.gov This dual activity is a key feature of the parasite's metabolism.

In P. falciparum, MTI is generated from 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis. plos.orgnih.govscienceopen.com MTA is first converted to MTI by the enzyme adenosine (B11128) deaminase (ADA). Subsequently, PfPNP acts on MTI to produce hypoxanthine (B114508), which is then utilized for the synthesis of essential purine nucleotides. plos.orgnih.govscienceopen.com This pathway allows the parasite to recycle purines from MTA, highlighting the critical role of PfPNP's activity on MTI for its survival. nih.goviaea.org The catalytic efficiency of PfPNP with MTI is comparable to its efficiency with inosine. nih.gov

The unique ability of PfPNP to metabolize MTI has made it a target for the development of specific inhibitors. plos.org For instance, 5'-methylthio-Immucillin-H (MT-ImmH), a transition state analogue of MTI, shows a significant preference for PfPNP over the human ortholog. plos.orgnih.gov

Table 1: Kinetic Constants for Wild-Type P. falciparum PNP

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|

| Inosine | 25 ± 2 | 43 ± 1 | 1.7 x 10⁶ |

| 5'-Methylthioinosine | 10 ± 1 | 42 ± 1 | 4.2 x 10⁶ |

Data sourced from studies on PfPNP kinetics.

In contrast to the parasite's enzyme, human purine nucleoside phosphorylase (HuPNP) does not effectively catalyze the phosphorolysis of MTI. plos.orgnih.gov Humans possess a different enzyme, methylthioadenosine phosphorylase (MTAP), to process MTA, breaking it down into adenine (B156593) and 5-methylthioribose-1-phosphate. nih.govnih.gov Consequently, MTI is not a standard metabolite in human purine salvage pathways. plos.org This stark difference in substrate specificity between PfPNP and HuPNP presents a therapeutic window for designing selective inhibitors that target the parasite's enzyme without affecting the human host. plos.orgresearchgate.net

5'-Methylthioinosine Phosphorylase (MTIP)

While some organisms like P. falciparum utilize a promiscuous PNP for MTI conversion, other organisms have evolved a highly specific enzyme for this purpose.

The bacterium Pseudomonas aeruginosa, a common opportunistic pathogen, possesses a specific 5'-methylthioinosine phosphorylase (MTIP). nih.govacs.orgnih.govcdc.govnih.govwebmd.comclevelandclinic.orgcysticfibrosisnewstoday.com Initially annotated as a methylthioadenosine phosphorylase (MTAP), the protein encoded by the PA3004 gene was later identified as a highly specific MTIP. nih.govacs.orgnih.gov

This bacterial MTIP shows a strong preference for MTI as its substrate and does not utilize MTA. nih.govacs.orgnih.gov Inosine is a very poor substrate for this enzyme, with a catalytic efficiency approximately 290-fold lower than that for MTI. nih.govacs.org The metabolic pathway in P. aeruginosa for MTA involves its deamination to MTI, followed by phosphorolysis by MTIP to yield hypoxanthine. nih.govwikipedia.org This pathway is analogous to the one observed in P. falciparum, but it is catalyzed by a dedicated MTIP instead of a dual-specificity PNP. nih.gov The existence of a specific MTIP suggests that MTI is a more broadly distributed metabolite than previously thought. nih.gov

Table 2: Substrate Specificity of P. aeruginosa MTIP

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|

| 5'-Methylthioinosine | 1.4 ± 0.2 | 2.8 ± 0.1 | 2.0 x 10⁶ |

| Inosine | 1400 ± 100 | 9.7 ± 0.4 | 6.9 x 10³ |

| 5'-Methylthioadenosine | No activity detected | - | - |

Data derived from biochemical characterization of PaMTIP.

Structural Determinants of Enzyme Specificity for 5'-Methylthioinosine

The basis for the differing specificities of PNPs and MTIPs for MTI lies in the architecture of their active sites. plos.orgnih.govresearchgate.net X-ray crystallography and site-directed mutagenesis studies have provided valuable insights into the structural features that enable certain enzymes to accommodate the 5'-methylthio group of MTI.

In P. falciparum PNP, the active site contains a hydrophobic pocket that accommodates the 5'-methylthio group. plos.orgnih.govresearchgate.net Structural comparisons between PfPNP bound to the transition state analogues of inosine (Immucillin-H) and MTI (MT-ImmH) revealed that the 5'-methylthio group of MT-ImmH is oriented differently within the active site compared to the 5'-hydroxyl group of ImmH, being rotated by approximately 135°. nih.gov This distinct binding mode is facilitated by specific residues.

Mutagenesis studies on PfPNP have identified several key amino acid residues that are critical for its activity with MTI. plos.orgnih.govresearchgate.net Of the residues that form the hydrophobic pocket for the 5'-methylthio group, Val66, Val73, and Tyr160 in PfPNP are particularly important. nih.govscienceopen.com When these residues were mutated to mimic those found in Toxoplasma gondii PNP (which lacks significant MTI activity), the resulting mutant enzyme showed a substantial decrease in its ability to process MTI while retaining its activity towards inosine. plos.orgnih.govresearchgate.net This demonstrates that these specific residues are key determinants for MTI specificity.

Table 3: Key Residues in PfPNP for MTI Specificity

| PfPNP Residue | Role in MTI Binding | Effect of Mutation |

|---|---|---|

| Val66 | Forms part of the hydrophobic pocket | Mutation to Ile (as in TgPNP) reduces MTI activity |

| Val73 | Contributes to the hydrophobic pocket | Mutation to Ile (as in TgPNP) reduces MTI activity |

| Tyr160 | Interacts with the methylthio group | Mutation to Phe (as in TgPNP) significantly impairs MTI binding and catalysis |

Information based on site-directed mutagenesis and structural analysis of PfPNP.

Role of Specific Residues in Catalytic Efficiency

The catalytic efficiency of enzymes that process 5'-methylthioinosine is highly dependent on the precise positioning and chemical properties of specific amino acid residues within the active site. Site-directed mutagenesis studies on Plasmodium falciparum purine nucleoside phosphorylase (PfPNP) have been instrumental in identifying these key residues and defining their roles. plos.orgresearchgate.net

Several conserved residues are critical for the fundamental steps of catalysis. Arg45 is a conserved residue involved in binding the phosphate (B84403) molecule, which is essential for the phosphorolytic cleavage of the glycosidic bond. scienceopen.comAsp206 is proposed to function as the general acid/base catalyst, protonating the N7 of the purine ring in the transition state to facilitate the departure of the purine base. scienceopen.com Other conserved residues, His7 and Met183 , are directly involved in binding the substrate. scienceopen.com

The specificity of PfPNP for MTI is largely conferred by residues that form the hydrophobic pocket accommodating the 5'-methylthio group. These include Val66 , Val73 , and Tyr160 . plos.orgplos.org Mutation of these residues can significantly disrupt the binding of MTI while having a less pronounced effect on the binding of inosine, thereby altering the enzyme's substrate preference. plos.orgnih.gov For example, a triple mutant of PfPNP where Val66, Val73, and Tyr160 were replaced with isoleucine, isoleucine, and phenylalanine, respectively (to mimic the active site of Toxoplasma gondii PNP), resulted in a significant loss of activity towards MTI while retaining its efficiency with inosine. plos.org

Table 2: Impact of Key Residue Mutations on the Catalytic Efficiency of P. falciparum PNP

| Residue | Proposed Role | Effect of Mutation | Reference |

|---|---|---|---|

| His7 | Substrate binding | Mutation to Alanine (H7A) significantly reduces catalytic efficiency. | scienceopen.com |

| Arg45 | Phosphate binding | Mutation to Alanine (R45A) significantly reduces catalytic efficiency. | plos.orgscienceopen.com |

| Tyr47 | Enzyme function | Considered critical for enzyme function. | plos.org |

| Val66 | Forms hydrophobic pocket for 5'-methylthio group | Part of a triple mutation (V66I) that significantly reduces MTI activity. | plos.org |

| Val73 | Forms hydrophobic pocket for 5'-methylthio group | Part of a triple mutation (V73I) that significantly reduces MTI activity. | plos.org |

| Tyr160 | Forms hydrophobic pocket for 5'-methylthio group | Part of a triple mutation (Y160F) that significantly reduces MTI activity. | plos.org |

| Met183 | Substrate binding | Mutation to Alanine (M183A) significantly reduces catalytic efficiency. | scienceopen.com |

| Asp206 | General acid/base catalyst | Mutation to Alanine (D206A) significantly reduces catalytic efficiency. | scienceopen.com |

Molecular and Cellular Regulatory Roles of 5 Methylthioinosine

Immune System Modulation

5'-Methylthioinosine (MTI) has emerged as a significant modulator of the innate immune system. Its influence is primarily observed through the activation of specific receptors and the subsequent production of inflammatory signaling molecules.

Toll-like Receptor 8 (TLR8) Activation by 5'-Methylthioinosine

Research has identified 5'-Methylthioinosine as a natural ligand for Toll-like receptor 8 (TLR8), a key sensor of single-stranded RNA in the endosomes of human phagocytes. researchgate.net MTI, an intermediate in the purine (B94841) salvage pathway of pathogens like Plasmodium falciparum, can activate TLR8. nih.govnih.govnih.gov This activation is significantly enhanced when MTI is co-incubated with poly(dT) or RNA derived from the pathogen itself. nih.govnih.gov The interaction between MTI and TLR8 is a crucial mechanism for the innate immune system to recognize the presence of certain pathogens. nih.govnih.gov

The activation of TLR8 by MTI is not a standalone event. Studies have shown that signaling through other Toll-like receptors, such as TLR2, TLR4, and TLR5, can attenuate TLR8-mediated signaling. researchgate.net This cross-talk between different TLRs suggests a complex regulatory network that fine-tunes the immune response to various microbial challenges.

Induction of Inflammatory Cytokines (e.g., IL-6, IL-1β)

The activation of TLR8 by 5'-Methylthioinosine triggers a downstream signaling cascade that results in the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). nih.gov This process is mediated by the activation of the transcription factor NF-κB. nih.gov In human monocytes, the presence of MTI, particularly in conjunction with pathogen-derived RNA, leads to a significant increase in the production of these cytokines. nih.govnih.govnih.gov

IL-1β is a primary inflammatory cytokine that can, in turn, induce the expression of IL-6. nih.gov This induction is part of a broader inflammatory response crucial for combating infections. wpmucdn.com The production of these cytokines is a hallmark of the innate immune response and plays a vital role in orchestrating the body's defense mechanisms.

| Cytokine | Inducing Factor | Key Cellular Response |

| Interleukin-6 (IL-6) | 5'-Methylthioinosine (via TLR8) | Inflammation, Acute Phase Response |

| Interleukin-1β (IL-1β) | 5'-Methylthioinosine (via TLR8) | Inflammation, Fever, Fibrosis |

Participation in Nucleic Acid Precursor Pools

5'-Methylthioinosine is an integral part of the purine salvage pathway, a metabolic route that recycles purine bases from the degradation of nucleic acids to synthesize new nucleotides. nih.govwikipedia.orgnih.gov This pathway is particularly crucial for organisms that cannot perform de novo purine synthesis. nih.gov

In this pathway, 5'-methylthioadenosine (MTA), a byproduct of polyamine biosynthesis, is converted to MTI. nih.govnih.gov Subsequently, purine nucleoside phosphorylase (PNP) acts on MTI to release hypoxanthine (B114508) and 5-methylthioribose-1-phosphate. researchgate.net The hypoxanthine can then be salvaged to form inosine (B1671953) monophosphate (IMP), a precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), which are essential building blocks for RNA and DNA. microbenotes.com This salvage mechanism is an energy-efficient way for cells to maintain their nucleotide pools. nih.gov

| Enzyme | Substrate | Product(s) | Pathway |

| Adenosine deaminase (in some pathways) | 5'-Methylthioadenosine | 5'-Methylthioinosine | Purine Salvage |

| Purine Nucleoside Phosphorylase (PNP) | 5'-Methylthioinosine | Hypoxanthine, 5-Methylthioribose-1-phosphate | Purine Salvage |

Impact on Cellular Proliferation and Growth Regulation

5'-Methylthioinosine demonstrates a significant influence on the fundamental cellular processes of proliferation and growth, particularly under specific metabolic conditions.

Support of Growth in Methionine-Deficient Conditions

Mammalian cells can utilize 5'-Methylthioinosine as a source of methionine, an essential amino acid. nih.gov In environments lacking methionine, MTI can be metabolized to fulfill the cellular requirement for this amino acid, thereby supporting short-term and, in some cases, long-term cell growth. nih.govresearchgate.net This metabolic flexibility is crucial for cell survival and proliferation when the primary source of methionine is unavailable. mdpi.com

The conversion of MTI to methionine involves the "methionine salvage pathway" or "Yang cycle," where the methylthio group of MTI is recycled. nih.gov This capability is not uniform across all cell types; for instance, certain leukemic cell lines demonstrate the ability to convert MTI to methionine, while others that lack the necessary enzymes cannot. researchgate.net

Interplay with Polyamine Biosynthesis

The metabolism of 5'-Methylthioinosine is intricately linked with the biosynthesis of polyamines, which are small, polycationic molecules essential for cell growth, differentiation, and proliferation. nih.govmdpi.com The synthesis of the polyamines spermidine (B129725) and spermine (B22157) from putrescine utilizes S-adenosylmethionine (SAM) as a donor of aminopropyl groups, a reaction that generates 5'-methylthioadenosine (MTA) as a byproduct. nih.govnih.gov

MTA is then converted to MTI, linking the polyamine biosynthetic pathway directly to the purine salvage pathway. nih.govnih.gov The levels of MTA can, in turn, influence polyamine biosynthesis through feedback mechanisms. nih.gov Therefore, the metabolism of MTI is a critical node connecting purine metabolism, methionine salvage, and the regulation of polyamine levels, all of which are vital for controlling cellular proliferation.

Pathobiological Significance of 5 Methylthioinosine in Microorganisms

Role in Parasitic Pathogen Metabolism (Plasmodium falciparum)

In the life cycle of the malaria parasite, Plasmodium falciparum, the metabolism of purines is a cornerstone of its survival within the human host. The unique aspects of this metabolic pathway highlight 5'-methylthioinosine as a key, parasite-specific molecule.

Plasmodium falciparum, the protozoan parasite responsible for the most lethal form of malaria, is incapable of synthesizing purine (B94841) rings de novo. nih.gov This metabolic deficiency renders the parasite entirely dependent on salvaging purines from its host environment, primarily the infected red blood cells, for the synthesis of its DNA and RNA. proquest.comjncasr.ac.in This reliance on the purine salvage pathway makes it an essential process for the parasite's growth and replication. nih.govnih.govresearchgate.net The pathway facilitates the acquisition and interconversion of purine nucleosides and nucleobases from the host. Key enzymes in this pathway, such as adenosine (B11128) deaminase (ADA) and purine nucleoside phosphorylase (PNP), are critical for processing salvaged purines. nih.govplos.org Hypoxanthine (B114508), a central precursor in the parasite's purine metabolism, is primarily salvaged and then converted into inosine (B1671953) monophosphate (IMP), which serves as the branch point for the synthesis of all other necessary purine nucleotides. nih.gov The absolute dependence on this pathway has made the enzymes involved prime targets for the development of antimalarial drugs. proquest.comnih.gov

5'-Methylthioinosine (MTI) is a metabolite uniquely produced in Plasmodium species and is not found in humans. nih.govscienceopen.com Its formation is a consequence of the parasite's polyamine synthesis pathway, which generates 5'-methylthioadenosine (MTA) as a byproduct. nih.gov While humans utilize the enzyme methylthioadenosine phosphorylase (MTAP) to directly convert MTA to adenine (B156593) and 5-methylthioribose-1-phosphate, Plasmodium falciparum employs a different two-step enzymatic process. nih.gov The parasite's adenosine deaminase (PfADA) first converts MTA to MTI. nih.govscienceopen.com Subsequently, the P. falciparum purine nucleoside phosphorylase (PfPNP) catalyzes the phosphorolysis of MTI to form hypoxanthine and 5-methylthioribose-1-phosphate. nih.govresearchgate.netscienceopen.com This dual specificity of PfPNP for both traditional purine nucleosides like inosine and for MTI is a distinguishing feature of the parasite's metabolism. nih.gov The exclusive presence of MTI in Plasmodium and the unique substrate specificity of its enzymes underscore its significance as a parasite-specific metabolic intermediate. researchgate.netscienceopen.com Recent research has also identified MTI as a pathogen-derived agonist for the human Toll-like receptor 8 (TLR8), suggesting a role in the innate immune recognition of the parasite. nih.govresearchgate.net

Table 1: Key Enzymes in P. falciparum Purine Salvage Pathway

| Enzyme | Abbreviation | Function in P. falciparum |

|---|---|---|

| Adenosine Deaminase | PfADA | Converts adenosine to inosine and 5'-methylthioadenosine (MTA) to 5'-methylthioinosine (MTI). nih.govscienceopen.com |

| Purine Nucleoside Phosphorylase | PfPNP | Catalyzes the phosphorolytic cleavage of inosine and MTI to hypoxanthine. nih.govnih.govscienceopen.com |

| Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase | PfHGXPRT | Converts hypoxanthine, guanine, and xanthine (B1682287) into their respective mononucleotides (IMP, GMP, XMP). nih.gov |

Functions in Bacterial Quorum Sensing and Virulence

In the bacterial kingdom, while MTI itself is not the central molecule, its precursor, 5'-methylthioadenosine (MTA), is deeply integrated into the regulation of quorum sensing, a cell-to-cell communication system that governs collective behaviors, including the expression of virulence factors.

The regulation of autoinducer synthesis via MTA metabolism has direct implications for bacterial pathogenicity. nih.gov Quorum sensing controls the expression of a wide array of virulence factors in many pathogenic bacteria, such as Pseudomonas aeruginosa and enterohemorrhagic Escherichia coli. jvsmedicscorner.comnih.govnih.gov These virulence factors include toxins, proteases, and components required for biofilm formation. jvsmedicscorner.comresearchgate.netnih.gov Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics and host immune defenses. mdpi.comresearchgate.netnih.gov By controlling the synthesis of autoinducers, bacteria can coordinate the production of these virulence factors and the formation of biofilms. researchgate.netnih.gov Therefore, the enzymatic processing of MTA is a critical control point for bacterial virulence. nih.gov Inhibition of enzymes like MTAN has been shown to disrupt autoinducer production, leading to a reduction in biofilm formation and the expression of virulence genes. researchgate.netnih.gov This highlights the pathway involving MTA as a key intersection between bacterial metabolism and the regulation of its pathogenic potential. nih.gov

Advanced Research Methodologies for 5 Methylthioinosine Analysis and Investigation

Enzyme Kinetic Analysis

Enzyme kinetic analysis is fundamental to understanding the interaction between enzymes and 5'-Methylthioinosine. It involves measuring reaction rates under various conditions to determine key parameters that define the efficiency and mechanism of the enzyme.

The catalytic efficiency of an enzyme is a measure of how effectively it can convert a substrate into a product. It is typically represented by the specificity constant, kcat/KM, which incorporates both the turnover rate (kcat) and the enzyme's affinity for the substrate (KM). libretexts.org A high kcat/KM value indicates a highly efficient enzyme.

For enzymes that process MTI, such as purine (B94841) nucleoside phosphorylase (PNP), catalytic efficiencies are often determined using continuous spectrophotometric assays. researchgate.net A common method involves a coupled reaction where the product of MTI phosphorolysis, hypoxanthine (B114508), is converted to uric acid by xanthine (B1682287) oxidase. researchgate.net The formation of uric acid can be monitored by measuring the increase in absorbance at a specific wavelength, such as 293 nm. researchgate.net Kinetic assays are performed with varying concentrations of MTI to determine the Michaelis-Menten constants. libretexts.orgresearchgate.net

Kinetic studies on Plasmodium falciparum purine nucleoside phosphorylase (PfPNP) have been conducted to characterize its activity with both its natural substrate, inosine (B1671953), and with 5'-Methylthioinosine. The data reveals the enzyme's ability to process both nucleosides, which is crucial for the parasite's purine salvage pathway.

| Substrate | Enzyme | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |

|---|---|---|---|---|

| Inosine | Wild-Type PfPNP | 18 ± 2 | 45 ± 1.2 | 2.5 x 106 |

| 5'-Methylthioinosine (MTI) | Wild-Type PfPNP | 15 ± 1.2 | 35 ± 0.8 | 2.3 x 106 |

Data derived from studies on Plasmodium falciparum Purine Nucleoside Phosphorylase. researchgate.net

Inhibition constant (Ki) studies are performed to characterize the potency of molecules that inhibit enzyme activity. A low Ki value signifies a potent inhibitor. These studies are vital for drug development, where inhibitors are designed to target specific enzymes. For enzymes in the MTI metabolic pathway, various inhibitors have been developed and tested. For instance, several acycloadenosine derivatives have been shown to inhibit 5'-deoxy-5'-methylthioadenosine (MTA) phosphorylase, an enzyme closely related to MTI metabolism. nih.gov

Transition-state analogues are a class of particularly potent inhibitors that mimic the fleeting intermediate state of the substrate during the enzymatic reaction. nih.gov For 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN), an enzyme that hydrolyzes MTA and is critical in bacterial quorum sensing and metabolic recycling, extremely potent inhibitors have been synthesized. nih.gov These inhibitors, such as 5'-Methylthio-Immucillin-A (MT-ImmA) and its derivatives, exhibit slow-onset, tight-binding inhibition with dissociation constants (Ki*) in the picomolar (pM) and even femtomolar (fM) range. nih.gov This makes them some of the most powerful non-covalent inhibitors ever reported for any enzyme. nih.gov

| Inhibitor | Target Enzyme | Inhibition Constant (Ki or Ki*) | Inhibition Type |

|---|---|---|---|

| 9-[(1-Hydroxy-3-iodo-2-proxy)methyl]adenine (HIPA) | S180 MeSAdo Phosphorylase | 2-7 x 10-7 M | Competitive |

| 5'-Methylthio-Immucillin-A (MT-ImmA) | E. coli MTAN | 77 pM | Slow-Onset, Tight-Binding |

| MT-DADMe-Immucillin-A | E. coli MTAN | 2 pM | Slow-Onset, Tight-Binding |

| 5'-p-Cl-phenylthio-DADMe-Immucillin-A | E. coli MTAN | 47 fM | Slow-Onset, Tight-Binding |

Data compiled from studies on MTA Phosphorylase and E. coli MTAN. nih.govnih.gov

Structural Biology Approaches

Structural biology provides a three-dimensional view of how enzymes bind to 5'-Methylthioinosine and its analogs, offering a blueprint for understanding catalytic mechanisms and for rational drug design.

X-ray crystallography is a powerful technique used to determine the precise atomic structure of molecules, including enzyme-ligand complexes. numberanalytics.combiologiachile.cl The process involves crystallizing the enzyme, often in complex with a substrate, inhibitor, or analog like MTI, and then diffracting X-rays off the crystal. numberanalytics.com The resulting diffraction pattern is used to calculate an electron density map and build a detailed 3D model of the enzyme's active site. biologiachile.cl

The structure of Escherichia coli 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) has been determined using this method. A recombinant form of the enzyme was purified and crystallized, yielding crystals that diffracted to a resolution of 2.3 Å. nih.gov Such structural analyses provide snapshots that reveal the specific amino acid residues involved in binding the ligand and the conformational changes that occur during catalysis. numberanalytics.comnih.gov These high-resolution structures are invaluable for understanding the molecular basis of substrate specificity and for designing potent and specific inhibitors. mdpi.com

| Enzyme | Source Organism | Space Group | Unit-Cell Parameters (a, b, c in Å) | Resolution (Å) |

|---|---|---|---|---|

| 5'-methylthioadenosine/ S-adenosylhomocysteine nucleosidase | Escherichia coli | P2(1)2(1)2 | 50.92, 133.99, 70.88 | 2.3 |

Crystallographic data for E. coli MTAN. nih.gov

Site-directed mutagenesis (SDM) is a molecular biology technique used to make specific, targeted changes to a DNA sequence, resulting in a modified protein. nih.govtwistbioscience.com This method is instrumental in probing the role of individual amino acid residues within an enzyme's active site. umn.edu By changing a specific amino acid and then analyzing the kinetic and structural properties of the mutant enzyme, researchers can deduce the residue's function in substrate binding or catalysis. nih.gov

This approach has been used to investigate the MTI specificity of P. falciparum PNP (PfPNP). researchgate.net Researchers hypothesized that specific residues in the active site were responsible for the enzyme's ability to bind the 5'-methylthio group of MTI. researchgate.net A series of mutants were created, including a triple mutant (Tyr160Phe, Val66Ile, and Val73Ile) designed to mimic the PNP from Toxoplasma gondii. researchgate.net Kinetic analysis of this mutant showed a significant loss of activity towards MTI, while its activity with inosine was largely retained. researchgate.net This demonstrated that these specific residues are key determinants for MTI binding, validating their role in defining the enzyme's substrate specificity. researchgate.net

| Enzyme Variant | Target Substrate | Relative Activity Compared to Wild-Type | Key Finding |

|---|---|---|---|

| PfPNP Triple Mutant (Y160F, V66I, V73I) | 5'-Methylthioinosine (MTI) | Significantly Reduced | Residues are critical for binding the 5'-methylthio group. |

| PfPNP Triple Mutant (Y160F, V66I, V73I) | Inosine | Retained | Mutations specifically impact MTI binding, not general purine nucleoside activity. |

Findings from site-directed mutagenesis studies on PfPNP. researchgate.net

Analytical Techniques for Quantification and Tracing

To study the metabolic fate and concentration of 5'-Methylthioinosine in biological samples, highly sensitive and specific analytical techniques are required.

Liquid chromatography-mass spectrometry (LC-MS) is a preferred method for the quantitative detection of MTI. This technique combines the powerful separation capabilities of liquid chromatography with the highly sensitive and specific mass analysis of mass spectrometry. To achieve accurate quantification, stable isotope-labeled internal standards, such as ¹³C-labeled MTI, are often employed.

High-performance liquid chromatography (HPLC) is also used for the analysis and purification of MTI. Methods using C18 columns can achieve effective separation of MTI from other components in a mixture, which is essential for purity assessment and preparative applications. For certain samples, such as microbial cultures, extracellular MTI can be measured using enzymatic assays where MTI is converted to a detectable product like hypoxanthine, which is then quantified spectrophotometrically.

Synthetic Strategies for 5'-Methylthioinosine Analogs and Inhibitors

The development of potent and specific inhibitors for enzymes involved in MTI metabolism is a key area of research, with significant therapeutic potential. This requires sophisticated synthetic strategies to design and create molecules that can effectively target these enzymes.

A powerful approach for designing potent enzyme inhibitors is to create molecules that mimic the transition state of the enzymatic reaction. nih.gov The enzymes 5'-methylthioadenosine phosphorylase (MTAP) and 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) proceed through a dissociative transition state with significant ribooxacarbenium ion character. drugbank.comacs.org Transition state analogue inhibitors are designed to capture the geometric and electronic features of this transient, high-energy state, leading to extremely tight binding to the enzyme. nih.gov

Several generations of transition state analogues have been developed for MTAP and MTAN, often based on immucillin and DADMe-immucillin scaffolds. nih.govboisestate.edu These compounds feature a cationic nitrogen that mimics the anomeric carbon of the ribose and a 9-deazaadenine moiety that mimics the leaving adenine (B156593) group. researchgate.net Modifications to the 5'-substituent of these analogues have been explored to enhance their binding affinity and specificity. drugbank.comnih.gov For example, replacing the 5'-methylthio group with other hydrophobic groups has led to inhibitors with dissociation constants in the picomolar to femtomolar range. drugbank.com One of the most potent non-covalent inhibitors reported is 5'-p-Cl-phenylthio-DADMe-Immucillin-A, with a dissociation constant of 47 femtomolar. drugbank.com

In some cases, "sulfur-free" analogues have been synthesized to potentially improve bioavailability. nih.govnih.govresearchgate.net These inhibitors have also demonstrated low nanomolar to picomolar dissociation constants, indicating that the sulfur atom is not essential for high-affinity binding. nih.gov The design of these inhibitors is often guided by structural biology, using X-ray crystal structures of the target enzyme in complex with the inhibitor to inform further design iterations. iucr.orgnih.gov This structure-based design approach has been successfully used to develop MTA-cooperative PRMT5 inhibitors, which selectively target cancer cells with MTAP gene deletion. iucr.orgnih.govnih.govacs.org

The table below presents the dissociation constants (Kᵢ*) for several transition state analogue inhibitors of Vibrio cholerae MTAN (VcMTAN), illustrating the high potency achieved through this design strategy.

Table 2: Dissociation Constants of Transition State Analogue Inhibitors for Vibrio cholerae MTAN

| Inhibitor | Dissociation Constant (Kᵢ*) | Reference |

|---|---|---|

| 5'-methylthio-DADMe-ImmucillinA (MT-DADMe-ImmA) | 73 pM | nih.gov |

| 5'-ethylthio-DADMe-ImmucillinA (EtT-DADMe-ImmA) | 70 pM | nih.gov |

The synthesis of modified nucleosides, including analogues of 5'-methylthioinosine, is crucial for various research areas, such as the study of mRNA capping. The 5' cap of messenger RNA (mRNA) is a critical structure for its stability, export from the nucleus, and efficient translation. nih.gov It typically consists of a 7-methylguanosine (B147621) linked via a 5'-5' triphosphate bridge to the first nucleotide of the transcript. nih.gov

The synthesis of mRNAs with chemically modified 5' caps (B75204) is a strategy to enhance their stability and translational efficiency, which is particularly relevant for the development of mRNA-based therapeutics. nih.gov One common method for preparing capped synthetic mRNA is through in vitro transcription in the presence of a dinucleotide cap analogue. nih.gov

Enzymatic approaches offer significant advantages over chemical synthesis for producing modified nucleoside 5'-triphosphates (NTPs), the building blocks for mRNA. mdpi.com Enzymes provide high regio- and stereoselectivity under mild reaction conditions. mdpi.com For example, vaccinia virus-capping enzyme has been shown to be a versatile tool for synthesizing functional 5' cap-modified mRNAs. nih.gov This enzyme can utilize various GTP analogues to generate mRNAs with different 5' cap structures, some of which can improve translation efficiency or allow for conjugation to other molecules. nih.gov While research has focused on GTP analogues, the enzymatic machinery involved in nucleotide metabolism, such as nucleoside kinases and NDP kinases, shows broad substrate specificity and could potentially be used to synthesize MTI-containing cap structures or other modified nucleosides for incorporation into RNA. mdpi.com

Future Research Directions and Therapeutic Implications of 5 Methylthioinosine Biology

Exploration of 5'-Methylthioinosine as a Biomarker or Signaling Molecule

Recent discoveries have highlighted the potential of 5'-Methylthioinosine and its precursors as biomarkers for infectious diseases and as signaling molecules in the immune system.

A significant finding is the identification of MTI as a pathogen-derived agonist for Toll-like receptor 8 (TLR8), a component of the innate immune system. nih.govresearchgate.net In the context of malaria, MTI produced by P. falciparum can activate human TLR8, leading to the production of pro-inflammatory cytokines like interleukin-6 (IL-6). nih.govresearchgate.net This activation of the immune response is enhanced in the presence of RNA. nih.govresearchgate.net This discovery positions MTI as a key signaling molecule in the host's recognition of and response to malarial infection. nih.govresearchgate.net

Furthermore, the precursor to MTI, 5'-methylthioadenosine (MTA), has shown promise as a biomarker for sepsis. sciencedaily.comrespiratory-therapy.com Studies have found elevated levels of MTA in patients who did not survive sepsis, suggesting that MTA could be a predictive biomarker for mortality in this life-threatening condition. sciencedaily.comrespiratory-therapy.com Measuring MTA levels was found to be comparable in predictive accuracy to the more complex APACHE II score currently used in clinical settings. sciencedaily.comrespiratory-therapy.com

Future research in this area will likely involve:

Investigating the role of MTI as a signaling molecule in other infectious and inflammatory diseases.

Conducting larger clinical studies to validate MTA as a prognostic biomarker for sepsis and to explore its potential as a biomarker for other conditions.

Exploring the downstream signaling pathways activated by MTI-TLR8 interaction to identify new therapeutic targets for modulating the immune response.

Table 2: 5'-Methylthioinosine and its Precursor as a Biomarker and Signaling Molecule

| Compound | Biological Role | Disease Context | Key Findings |

|---|---|---|---|

| 5'-Methylthioinosine (MTI) | Signaling Molecule (TLR8 Agonist) | Malaria (P. falciparum infection) | Activates innate immune response through TLR8, leading to cytokine production. |

| 5'-Methylthioadenosine (MTA) | Biomarker | Sepsis | Elevated levels are associated with increased mortality in sepsis patients. |

Elucidation of Novel Metabolic or Regulatory Roles in Diverse Organisms

Beyond its established role in purine (B94841) salvage in certain pathogens, MTI and its metabolic network are being implicated in a variety of other cellular processes across different domains of life.

In some bacteria, the metabolism of MTA, the precursor to MTI, is coupled to the formation of ethylene (B1197577), a plant hormone. pnas.org This anaerobic methionine salvage pathway represents a novel metabolic route not found in most organisms. pnas.org In other bacteria, MTI is an intermediate in the metabolism of MTA to 5-(methylthio)ribose-1-phosphate and hypoxanthine (B114508). pnas.org

In mammalian cells, both MTI and MTA can be metabolized to the essential amino acid methionine. nih.gov Studies have shown that MTI can support the growth of human and murine lymphoblasts in a methionine-deficient medium, indicating its role in nutrient salvage and cellular proliferation. nih.gov Interestingly, while high concentrations of MTA can be toxic to cells, MTI appears to be non-toxic at similar concentrations. nih.gov

The broader metabolic network connected to MTI, including the methionine salvage pathway, is also gaining attention. This pathway is crucial for recycling the sulfur and methyl groups from MTA, which is a byproduct of polyamine and S-adenosyl-L-methionine (SAM) metabolism. nih.gov The enzymes and intermediates in this pathway are being investigated for their roles in cellular growth, differentiation, and disease. nih.govnih.gov

Future research is expected to focus on:

Mapping the complete metabolic fate of MTI in a wider range of organisms, including bacteria, archaea, and eukaryotes.

Identifying the enzymes and regulatory mechanisms that control the flux of metabolites through MTI-related pathways.

Investigating the physiological consequences of manipulating these pathways to understand their importance in health and disease.

Q & A

Q. What are the key structural features of 5'-methylthioinosine (MTI), and how are they experimentally characterized?

MTI is a 5'-deoxyribonucleoside derivative of inosine, where the 5'-hydroxy group is replaced by a methylsulfanyl (-SCH₃) moiety. Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR in CD₃OD reveals distinct proton signals for the ribose and purine moieties, with the methylsulfanyl group appearing as a singlet near δ 2.1 ppm . Mass spectrometry confirms the molecular ion peak (m/z 297.08 for [M+H]⁺) and fragmentation patterns .

Q. How is MTI synthesized and purified for experimental use in microbial studies?

MTI is enzymatically synthesized via deamination of 5'-methylthioadenosine (MTA) by bacterial deaminases (e.g., PaMTADA in Pseudomonas aeruginosa). Purification involves reverse-phase HPLC or silica gel column chromatography, with purity validated by thin-layer chromatography (TLC) and spectral analysis (UV absorption at 248 nm for inosine analogs) .

Q. What methodologies are used to detect MTI in biological samples?

Quantitative detection employs liquid chromatography-mass spectrometry (LC-MS) with stable isotope-labeled internal standards (e.g., ¹³C-labeled MTI). For microbial cultures, extracellular MTI can be measured via enzymatic assays coupled with spectrophotometric detection of hypoxanthine, a downstream metabolite .

Q. How does MTI differ from related nucleosides like 5'-deoxyadenosine in metabolic pathways?

Unlike 5'-deoxyadenosine, MTI retains the hypoxanthine base and methylsulfanyl modification, making it resistant to cleavage by standard purine nucleoside phosphorylases. This specificity is confirmed through comparative enzymatic assays using E. coli Pfs nucleosidase, which processes MTI but not 5'-deoxyadenosine .

Advanced Research Questions

Q. What role does MTI play in bacterial carbon assimilation pathways?

In E. coli, MTI is hydrolyzed by Pfs nucleosidase to produce 5-methylthio-α-D-ribose 1-phosphate (MTR-1P), which enters the dihydroxyacetone phosphate (DHAP) shunt. Methodological validation involves radiolabeled MTI (e.g., ¹⁴C-labeled) to track carbon flux via LC-MS metabolomics .

Q. How do structural variations in MTI analogs influence enzyme specificity in Plasmodium species?

X-ray crystallography of Plasmodium purine nucleoside phosphorylase (PNP) reveals that the methylthio group of MTI analogs sterically hinders binding to the enzyme’s active site. Site-directed mutagenesis (e.g., altering residues in the ribose-binding pocket) confirms the role of hydrophobic interactions in substrate discrimination .

Q. What experimental approaches resolve contradictions in reported enzymatic kinetics of MTI-processing enzymes?

Discrepancies in kinetic parameters (e.g., Kₘ values for MTI phosphorylase) are addressed by standardizing assay conditions (pH, temperature, cofactors) and using recombinant enzymes with verified activity. Comparative studies across bacterial species (e.g., Pseudomonas vs. E. coli) highlight evolutionary adaptations in MTI metabolism .

Q. How does MTI contribute to quorum sensing in Pseudomonas aeruginosa?

MTI is a metabolic intermediate in the MTA recycling pathway, which modulates intracellular S-adenosylmethionine (SAM) levels. Gene knockout models (ΔPaMTADA) combined with metabolomics reveal reduced virulence factor production, linking MTI metabolism to bacterial signaling .

Q. What strategies are used to isolate MTI from complex microbial extracts?

Bioactivity-guided fractionation employs solvent partitioning (ethyl acetate/water), followed by size-exclusion chromatography. Antimalarial activity screening (e.g., against Plasmodium falciparum 3D7) identifies MTI-containing fractions, with structural confirmation via tandem MS/MS .

Q. How can MTI be leveraged to study nucleotide salvage pathways in pathogenic bacteria?

Isotopic tracing (e.g., ¹³C-MTI) combined with CRISPR-Cas9 knockout libraries identifies genes essential for MTI utilization. Transcriptomic profiling (RNA-seq) of E. coli grown on MTI versus glucose reveals upregulated transporters (e.g., nupC) and salvage enzymes .

Methodological Considerations

- Enzymatic Assays: Use continuous spectrophotometric assays (e.g., monitoring hypoxanthine release at 265 nm) to determine kinetic parameters .

- Structural Studies: Employ cryo-electron microscopy or X-ray crystallography to resolve enzyme-MTI complexes at ≤2.0 Å resolution .

- Data Reconciliation: Apply multivariate statistical analysis (e.g., PCA) to harmonize metabolomic datasets from divergent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.